molecular formula C14H12BrNO4S2 B3478919 3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} propanoic acid

3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} propanoic acid

Cat. No.: B3478919
M. Wt: 402.3 g/mol
InChI Key: KHUCIKRVCMDNPU-YRNVUSSQSA-N
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Description

3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} propanoic acid is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a bromo-methoxyphenyl group, and a propanoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} propanoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an α-halo acid to form the thiazolidinone ring.

    Introduction of the Bromo-Methoxyphenyl Group: The bromo-methoxyphenyl group is introduced through a condensation reaction with an appropriate aldehyde.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} propanoic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to DNA and interfere with transcription and replication processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents.

    Bromo-Methoxyphenyl Compounds: Compounds with similar bromo-methoxyphenyl groups but different core structures.

Uniqueness

3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} propanoic acid is unique due to its combination of a thiazolidinone ring, a bromo-methoxyphenyl group, and a propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

3-[(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4S2/c1-20-10-3-2-8(6-9(10)15)7-11-13(19)16(14(21)22-11)5-4-12(17)18/h2-3,6-7H,4-5H2,1H3,(H,17,18)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUCIKRVCMDNPU-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} propanoic acid
Reactant of Route 2
Reactant of Route 2
3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} propanoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} propanoic acid
Reactant of Route 4
3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} propanoic acid
Reactant of Route 5
3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} propanoic acid
Reactant of Route 6
3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} propanoic acid

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